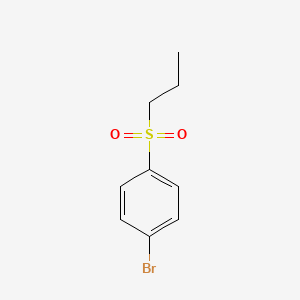

1-Bromo-4-(propylsulfonyl)benzene

描述

1-Bromo-4-(propylsulfonyl)benzene is an organic compound with the molecular formula C9H11BrO2S. It is a derivative of benzene, where a bromine atom and a propylsulfonyl group are substituted at the para positions.

准备方法

1-Bromo-4-(propylsulfonyl)benzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-(propylsulfonyl)benzene. The reaction typically uses bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to produce high-quality this compound .

化学反应分析

1-Bromo-4-(propylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The propylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

科学研究应用

Scientific Research Applications

1-Bromo-4-(propylsulfonyl)benzene has several notable applications in scientific research, particularly in the following areas:

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is often utilized in the preparation of sulfonamide derivatives and other functionalized aromatic compounds, which are critical in various chemical reactions.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Research indicates that brominated compounds can exhibit significant biological activity, including antiproliferative effects against cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of MCF-7 breast cancer cells through mechanisms such as tubulin destabilization and apoptosis induction.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Tubulin destabilization |

| Analog A | MCF-7 | TBD | Apoptosis induction |

| Analog B | MCF-7 | TBD | Cell cycle arrest |

Enzyme-Catalyzed Reactions

The compound is also used to study enzyme-catalyzed reactions involving halogenated substrates. It acts as a model for understanding substrate specificity and mechanisms of action within biochemical pathways.

Case Studies

Several studies have highlighted the applications of this compound:

Study on Anticancer Activity

A significant investigation published in Nature examined various brominated compounds, including this compound, for their cytotoxic effects on cancer cell lines such as MCF-7 and HeLa cells. The results indicated notable inhibitory effects attributed to disruption of microtubule dynamics, leading to cell cycle arrest.

Investigation of Metabolic Profiles

Another study focused on the metabolic pathways influenced by brominated derivatives. Utilizing advanced chromatography techniques, researchers analyzed metabolic profiles altered by exposure to these compounds, suggesting their potential as biomarkers for metabolic disruptions associated with cancer.

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical transformations makes it valuable for synthesizing products used in pharmaceuticals and agrochemicals.

Safety and Toxicity Considerations

While promising in biological applications, safety assessments are crucial due to potential toxicity associated with brominated compounds. Handling precautions should be observed in laboratory settings to mitigate risks.

作用机制

The mechanism of action of 1-Bromo-4-(propylsulfonyl)benzene in chemical reactions involves the activation of the bromine atom or the propylsulfonyl group. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the boronic acid or ester .

相似化合物的比较

1-Bromo-4-(propylsulfonyl)benzene can be compared with other similar compounds such as:

Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.

4-Bromophenyl methyl sulfone: Similar to this compound but with a methylsulfonyl group instead of a propylsulfonyl group.

The uniqueness of this compound lies in the presence of both the bromine atom and the propylsulfonyl group, which provide distinct reactivity and versatility in various chemical reactions .

生物活性

1-Bromo-4-(propylsulfonyl)benzene, a bromobenzene derivative, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a propylsulfonyl group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 251.15 g/mol. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable building block in organic synthesis.

The biological activity of this compound can be attributed to its interaction with various biomolecules. Key mechanisms include:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate reactions with nucleophiles, leading to the formation of more complex organic compounds.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting cellular signaling pathways and metabolic processes. For example, it can interact with kinases, influencing phosphorylation events critical for cell signaling .

Cytotoxicity and Cellular Effects

Studies suggest that this compound can induce cytotoxic effects at higher concentrations. In laboratory settings, it has been observed to alter cell signaling pathways, gene expression, and cellular metabolism. For instance, at elevated doses, it may lead to oxidative stress and cellular damage .

Case Studies

- Cell Line Studies : In vitro studies using various cell lines have demonstrated that this compound can modulate the activity of signaling proteins and transcription factors. This modulation can lead to changes in gene expression profiles associated with stress responses and apoptosis.

- Animal Models : In animal studies, dosage variations have shown that lower doses may exhibit minimal toxicity while higher doses result in significant adverse effects such as weight loss and behavioral changes .

Dosage Effects

The effects of this compound are dose-dependent:

| Dosage Range (mg/kg) | Observed Effects |

|---|---|

| Low (<100) | Minimal toxicity |

| Moderate (100-500) | Altered cellular metabolism |

| High (>500) | Induced oxidative stress; potential lethality |

Metabolic Pathways

The compound undergoes metabolic transformations involving oxidation and conjugation reactions. These processes are crucial for its detoxification and elimination from biological systems .

Transport and Distribution

The transport mechanisms for this compound involve specific transporters that facilitate its uptake into cells. Once inside, its distribution can vary based on the cellular environment and the presence of binding proteins.

属性

IUPAC Name |

1-bromo-4-propylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRRBENNUDNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616338 | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223557-20-8 | |

| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。